molecular formula C15H15FN6O2 B2977525 N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396878-93-5

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2977525
CAS No.: 1396878-93-5
M. Wt: 330.323
InChI Key: RYCUSHJCXVCJKM-UHFFFAOYSA-N
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Description

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic hybrid compound featuring an isoxazole core substituted with a tert-butyl group at position 3 and a tetrazole ring linked via a carboxamide bridge to a 4-fluorophenyl moiety. The tert-butyl group enhances lipophilicity and metabolic stability, while the fluorophenyl substituent contributes to electronic modulation and binding affinity in biological systems. Tetrazoles, known as carboxylic acid bioisosteres, improve solubility and bioavailability, making this compound a candidate for therapeutic exploration .

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(4-fluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2/c1-15(2,3)11-8-12(24-20-11)17-14(23)13-18-21-22(19-13)10-6-4-9(16)5-7-10/h4-8H,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCUSHJCXVCJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues with Antituberculosis Activity

  • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) :
    • Structural Differences : Replaces the isoxazole-tetrazole scaffold with a 1,2,4-oxadiazole-piperidine system.
    • Activity : Exhibited high binding affinity to Mycobacterium tuberculosis targets (ΔG = -9.2 kcal/mol) and favorable ADMET properties (oral bioavailability: 76%) .
  • 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) :
    • Structural Differences : Lacks the carboxamide bridge but retains dual tetrazole motifs.
    • Activity : Demonstrated moderate antitubercular potency (MIC = 8 µg/mL) but lower metabolic stability (t½ = 2.3 hours) .

Isoxazole-Based Derivatives

  • Methyl 2-[3-(4-(tert-butyl)phenyl)-4-(4-fluorophenyl)isoxazol-5-yl]-2-diazoacetate (1j) :
    • Structural Similarities : Shares tert-butyl and 4-fluorophenyl substituents on an isoxazole core.
    • Synthesis : Prepared via TsN3-mediated diazo transfer (62% yield), contrasting with the target compound’s hypothetical carboxamide coupling route .
    • Physical Properties : Melting point 97–98°C; Rf = 0.38 (light petroleum/ethyl acetate), indicating moderate polarity .

Carboxamide-Linked Heterocycles

  • N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide: Structural Differences: Substitutes tetrazole with a thiophene ring and diethylamino group. Synthesis: Involves oxime formation and Oxone®-mediated cyclization, differing from tetrazole-carboxamide coupling methodologies .

Data Table: Key Properties of Analogous Compounds

Compound Name Core Structure Bioactivity (Target) Binding Affinity (ΔG, kcal/mol) ADMET Profile Synthesis Yield
C22 Oxadiazole-piperidine Antituberculosis -9.2 High bioavailability 58%
C29 Dual tetrazole Antituberculosis -7.8 Moderate stability 45%
1j Isoxazole-diazoester Not reported N/A N/A 62%
Target Compound Isoxazole-tetrazole Hypothetical (unreported) N/A Predicted favorable Not reported

Discussion

  • Structural Impact on Bioactivity : The tert-butyl and fluorophenyl groups in the target compound likely enhance target binding compared to C29’s ethyl-phenyl group, as seen in C22’s fluorophenyl-oxadiazole system .
  • Synthetic Challenges : The tetrazole-carboxamide linkage may require specialized coupling agents (e.g., EDC/HOBt), unlike the diazo transfer used for 1j .
  • ADMET Considerations : While the target compound’s tetrazole moiety may improve solubility over C22’s oxadiazole, metabolic stability could be lower than C22’s piperidine-carboxamide system .

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